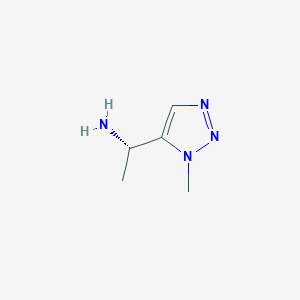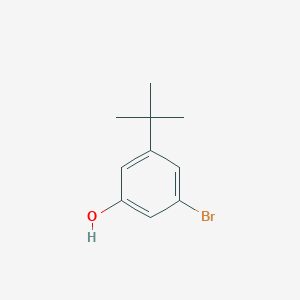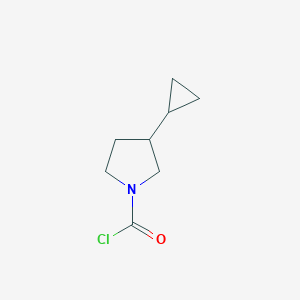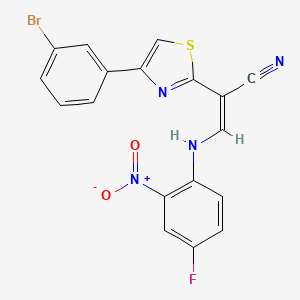![molecular formula C17H20N8O B2991231 2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-38-4](/img/structure/B2991231.png)
2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The exact structure would need to be confirmed by spectroscopic methods such as NMR .Scientific Research Applications
Synthesis and Biological Properties
A study by Yengoyan et al. (2020) introduced a series of novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties derived from 6-methylpyrimidine-4-ol, which is structurally related to the chemical . The synthesized compounds demonstrated pronounced stimulating action on plant growth, with activities ranging from 60-93% compared to heteroauxin, showcasing potential agricultural applications (Yengoyan et al., 2020).
Antiproliferative Activities and Molecular Docking
Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, evaluating them against human breast cancer and kidney cell lines. Notable compounds exhibited superior antiproliferative activities compared to curcumin. Molecular docking suggested the chromene and quinoline moieties' attachment to pyrimide and piperazine enhanced anti-proliferative activities, offering insight into cancer treatment possibilities (Parveen et al., 2017).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) explored [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines for antihistaminic activity and eosinophil infiltration inhibition, relevant to allergic responses. Incorporating a piperidine or piperazine with a benzhydryl group and spacer at the 6-position yielded compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One compound, 6a, showed potent antihistaminic activity with minimal central H(1) receptor blockade, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antitumor Agents
Said et al. (2004) prepared 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity, underscoring the chemical's potential in developing new antimicrobial agents (Said et al., 2004).
Future Directions
Properties
IUPAC Name |
2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-4-7-19-17(21-13)23-8-5-14(6-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUOSIIXRLSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)



![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

